molecular formula C9H16N4 B1443419 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine CAS No. 1249679-72-8

3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine

Cat. No.: B1443419
CAS No.: 1249679-72-8
M. Wt: 180.25 g/mol
InChI Key: BAOHPMOOLLSPSO-UHFFFAOYSA-N
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Description

3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine ( 1249679-72-8 ) is a high-value nitrogen-containing heterocyclic compound offered as a chemical building block for research and development. This specialty piperidine-triazole hybrid features a molecular formula of C9H16N4 and a molecular weight of 180.25 g/mol . Compounds within this structural class, which fuse piperidine and 1,2,4-triazole motifs, are of significant interest in modern medicinal chemistry and drug discovery . They are frequently investigated as key scaffolds in the synthesis of potential therapeutic agents, including triazolopyrimidine compounds studied for their use in treating cancer . The mechanism of action for such advanced targets can involve the inhibition of critical biological pathways; for instance, related triazolopyrimidine compounds have been documented as selective inhibitors of MCT4 (Monocarboxylate Transporter 4), a protein implicated in the metabolic reprogramming of cancer cells . As a heterocyclic building block, this reagent enables researchers to explore novel chemical space in the development of bioactive molecules . The product is accompanied by analytical data, including NMR, HPLC, and LC-MS, to ensure identity and purity for your research applications . This product is intended for research purposes as a chemical intermediate or biological probe and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Proper cold-chain transportation is recommended to preserve the integrity of the product .

Properties

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-7-11-8(2)13(12-7)9-4-3-5-10-6-9/h9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOHPMOOLLSPSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview

The preparation of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine generally involves two key synthetic stages:

  • Functionalization of piperidine to introduce a suitable leaving or reactive group.
  • Formation or attachment of the 1,2,4-triazole ring, particularly the dimethyl-substituted variant, onto the piperidine scaffold.

Piperidine Functionalization

A common approach to functionalize piperidine involves alkylation with propargyl bromide or related alkyl halides to introduce an alkyne or other reactive handles for subsequent cyclization or substitution reactions.

Example Method:

  • Treating piperidine with propargyl bromide in dry acetone at room temperature yields 1-(prop-2-yn-1-yl)piperidine with high yield (~98%). The product precipitates immediately and can be isolated by filtration and washing.

This intermediate can be further reacted with azides or other nucleophiles to form triazole rings via click chemistry or nucleophilic substitution.

Formation of 1,2,4-Triazole Ring

Several methods exist for synthesizing 1,2,4-triazoles, which can be adapted to introduce dimethyl substitution and link to piperidine:

  • Direct Cyclization: Reaction of amidines with hydrazines or other nitrogen sources under microwave irradiation or thermal conditions can yield 1,2,4-triazoles without catalysts.

  • Copper-Catalyzed Reactions: Copper(II) catalysis facilitates regioselective synthesis of 1,2,4-triazoles by oxidative bond formation or coupling of amines and amidines.

  • Iodine-Mediated Oxidative Cyclization: Iodine (I2)-mediated oxidative N-S and C-N bond formation from isothiocyanates offers an eco-friendly route to 1,2,4-triazoles.

  • Substitution on Preformed Triazoles: Alkylation of 1,2,4-triazole rings with dimethyl groups can be achieved by treatment with methylating agents in the presence of strong bases like sodium hydride in dimethylformamide, followed by purification via silica gel chromatography.

Coupling Piperidine and Dimethyl-1,2,4-triazole Units

The key step to obtain this compound is the attachment of the dimethyl-1,2,4-triazole moiety to the piperidine ring, typically at the nitrogen atom of the triazole.

Reported Synthetic Route:

  • Deprotonation of 1,2,4-triazole with sodium hydride in dimethylformamide at low temperature (ice-cooling) generates the triazolide anion.

  • This anion then reacts with a piperidine derivative bearing a suitable leaving group (e.g., halomethyl or alkyl halide substituent) to form the N-substituted triazole-piperidine compound.

  • The reaction mixture is worked up by aqueous extraction, drying, and purification through silica gel column chromatography using solvent systems such as ethyl acetate-hexane or methanol-dichloromethane mixtures.

Representative Data Table of Preparation Steps

Step Reagents/Conditions Product/Intermediate Yield/Notes Reference
1 Piperidine + propargyl bromide, dry acetone, RT 1-(prop-2-yn-1-yl)piperidine 98% yield, precipitates immediately
2 1,2,4-Triazole + NaH in DMF, ice-cooling Triazolide anion Ready for coupling
3 Triazolide anion + piperidine derivative (alkyl halide) This compound Purified by silica gel chromatography
4 Alternative: Amidines + trialkyl amines + Cu(II) catalyst 1,3-disubstituted 1,2,4-triazoles (general) High yield, regioselective

Research Findings and Notes

  • The copper-catalyzed pathways offer regioselectivity and functional group tolerance, which is beneficial for synthesizing substituted triazoles including dimethyl variants.

  • The alkylation of triazole rings under strong base conditions (e.g., sodium hydride) in polar aprotic solvents like DMF is a reliable method to introduce methyl groups and attach the triazole to alkyl chains or heterocycles such as piperidine.

  • Click chemistry methods (copper-catalyzed azide-alkyne cycloaddition) are more commonly used for 1,2,3-triazole derivatives but can inspire similar strategies for 1,2,4-triazoles when properly adapted.

  • Purification by silica gel chromatography using gradient solvent systems (ethyl acetate-hexane or methanol-dichloromethane) is essential to isolate pure this compound due to the presence of closely related side products.

Chemical Reactions Analysis

Types of Reactions

3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine serves as a crucial building block in the synthesis of more complex organic molecules. Its triazole and piperidine moieties provide versatile sites for further chemical modifications, making it a valuable intermediate in organic synthesis.

Catalytic Applications
In industrial chemistry, this compound can be utilized as a catalyst in various reactions due to its ability to stabilize transition states and enhance reaction rates. The triazole group can participate in coordination with metal catalysts, thereby improving catalytic efficiency.

Biological Applications

Antifungal Activity
Research indicates that derivatives of this compound exhibit significant antifungal properties. For instance, studies have shown that related compounds can effectively inhibit the growth of resistant strains of Candida auris, a pathogen associated with high mortality rates in immunocompromised patients . The mechanism involves disrupting the plasma membrane of fungal cells, leading to cell death and potential apoptosis .

Antimicrobial Properties
Beyond antifungal activity, this compound has been investigated for its broader antimicrobial effects. Triazole derivatives are known to possess various therapeutic activities including antibacterial and antiviral properties. The unique structure of this compound may enhance its efficacy against a range of microbial pathogens.

Potential Anticancer Agent
There is growing interest in the anticancer potential of triazole-containing compounds. Preliminary studies suggest that this compound could induce apoptosis in cancer cell lines through mechanisms similar to those observed with antifungal activity. Further research is required to elucidate its specific pathways and efficacy against various cancer types .

Case Study 1: Antifungal Activity Against Candida auris

A study synthesized several piperidine-based triazole derivatives and tested their antifungal activity against clinical isolates of Candida auris. Compounds pta1, pta2, and pta3 demonstrated MIC values ranging from 0.24 to 0.97 μg/mL. These findings highlight the potential of triazole derivatives as novel antifungal agents .

Case Study 2: Synthesis and Biological Evaluation

In another investigation, researchers focused on synthesizing novel derivatives of this compound and evaluating their biological activities. The results indicated promising antimicrobial effects alongside low toxicity profiles, suggesting that these compounds could be developed into safe therapeutic options for treating fungal infections.

Mechanism of Action

The mechanism of action of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects . The compound may also influence signaling pathways by interacting with key proteins involved in cellular processes .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s structural analogs differ in triazole substitution patterns, linker groups, and piperidine substitution positions. Key examples include:

Compound Name Substituent Position Triazole Substitution Linker Group Molecular Formula Molecular Weight CAS No. Reference
3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine 3-position 1,3-dimethyl None C₉H₁₆N₄ 180.25 g/mol Not provided
3-(1H-1,2,4-Triazol-1-yl)piperidine 3-position None None C₇H₁₂N₄ 152.20 g/mol 774511-83-0
4-(1H-1,2,4-Triazol-1-yl)piperidine 4-position None None C₇H₁₂N₄ 152.20 g/mol 158655-26-6
3-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine 3-position 1,3-dimethyl CH₂ C₁₀H₁₈N₄ 194.28 g/mol Not provided
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl 4-position 3-phenyl None C₁₃H₁₇ClN₄ 264.76 g/mol 1235440-58-0

Key Observations :

  • Positional Isomerism : Substitution at the 3- vs. 4-position of piperidine alters steric and electronic interactions. For example, 3-substituted derivatives (e.g., CAS 774511-83-0) may exhibit different binding affinities compared to 4-substituted analogs (e.g., CAS 158655-26-6) due to spatial orientation .
  • Triazole Substitution : The dimethyl groups in the target compound increase hydrophobicity compared to unsubstituted triazole analogs. This may enhance membrane permeability but reduce aqueous solubility .
  • Linker Groups : Compounds like 3-[(dimethyltriazolyl)methyl]piperidine introduce a methylene bridge, extending the distance between the triazole and piperidine rings. This could influence conformational flexibility and intermolecular interactions .

Physicochemical and Spectral Properties

  • Melting Points : Fluorobenzyl-substituted triazole-piperidine hybrids (e.g., 5a, 5d in ) exhibit melting points between 115–127°C, influenced by crystallinity and hydrogen bonding .
  • Spectroscopic Data :
    • IR : Triazole C=O stretches appear at ~1745 cm⁻¹ in carbonyl-containing analogs ().
    • NMR : Piperidine CH₂ protons resonate at δ 1.45–2.51 ppm, while triazole NH groups appear at δ 11.16 ppm .

Biological Activity

3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 1,2,4-triazole moiety. The presence of the triazole ring is significant due to its ability to engage in various chemical interactions, enhancing the compound's pharmacological profile.

Target Interactions

  • Cytochrome P450 Enzymes : The 1,2,4-triazole derivatives are known to interact with cytochrome P450 enzymes (CYPs), particularly by binding to the iron in the heme group. This interaction can alter the enzyme's activity, influencing metabolic pathways related to drug metabolism and lipid synthesis.
  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of various enzymes, which is critical for its biological activity. The nitrogen atoms in the triazole ring facilitate binding interactions with enzyme active sites .

Biological Activities

This compound exhibits a range of biological activities:

  • Antifungal Activity : Compounds containing the 1,2,4-triazole core are recognized for their antifungal properties. They inhibit fungal growth by targeting specific enzymes essential for fungal cell wall synthesis .
  • Anticancer Potential : Research indicates that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the triazole structure can enhance activity against breast and liver cancer cell lines .
  • Antimicrobial Properties : The compound has demonstrated broad-spectrum antimicrobial activity. Triazoles are often included in the development of new antibiotics due to their effectiveness against resistant strains .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its molecular structure. The presence of the triazole moiety can enhance solubility and permeability through biological membranes, improving bioavailability.

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
This compoundPiperidine + 1H-1,2,4-triazoleAntifungal, anticancer
3-(1H-1,2,3-triazol-1-yl)piperidinePiperidine + 1H-1,2,3-triazoleAntimicrobial
4-(1H-1,2,4-triazol-1-yl)piperidinePiperidine + 4-position triazoleAntiviral

The unique positioning of the triazole moiety in this compound contributes to its distinct reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of triazole derivatives in drug development:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various triazole derivatives on HepG2 and MDA-MB-231 cell lines. The results indicated that certain modifications led to improved IC50 values compared to existing treatments like Sorafenib .
  • Molecular Docking Studies : Molecular docking simulations revealed strong binding affinities between this compound and target proteins involved in cancer progression. This suggests a promising avenue for developing targeted therapies .

Q & A

Q. Table 1. Key Synthetic Conditions for Piperidine-Triazole Derivatives

StepReagents/ConditionsYield (%)Reference
Triazole cyclizationCyclopropylamine, thiocyanate, reflux65–78
Piperidine couplingPiperidine, THF, 60°C, 12 h82
OxidationH2_2O2_2 (30%), RT, 6 h90

Q. Table 2. Crystallographic Data for Representative Compounds

ParameterValue ()
Space groupP21/n
Unit cell (Å, °)a = 7.3702, b = 24.131, c = 9.240, β = 106.745
R-factor0.049 (R1_1)
Refinement softwareSHELXL-97

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine
Reactant of Route 2
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3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine

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